2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a brominated thiophene ring and a dioxaborolane moiety. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 5-bromothiophene-2-boronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing side reactions and optimizing the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boron-containing compound and an aryl or vinyl halide .
Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction typically uses palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent, such as toluene or ethanol, at elevated temperatures .
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. It is a key reagent in the development of conjugated polymers for electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . Additionally, it is used in the synthesis of biologically active molecules and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation of the boron atom to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . This process is facilitated by the electron-rich nature of the dioxaborolane moiety, which enhances the reactivity of the boron atom .
Comparison with Similar Compounds
Similar Compounds:
- 2-(5-Bromothiophen-2-yl)-1,3,2-dioxaborinane
- 2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborinane
- 2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: Compared to similar compounds, this compound offers enhanced stability and reactivity due to the presence of the tetramethyl groups on the dioxaborolane ring. This makes it a preferred choice for Suzuki-Miyaura coupling reactions, providing higher yields and greater efficiency .
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO2S/c1-9(2)10(3,4)14-11(13-9)7-5-6-8(12)15-7/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTVEZRHUSSDCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471478 | |
Record name | 2-(5-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676501-84-1 | |
Record name | 2-(5-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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